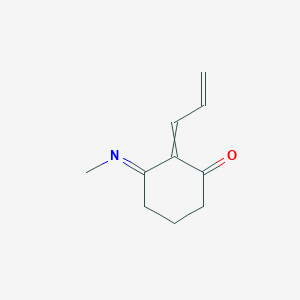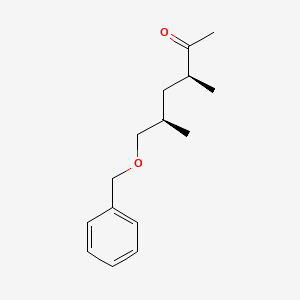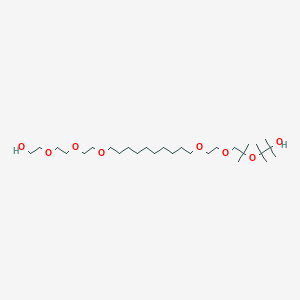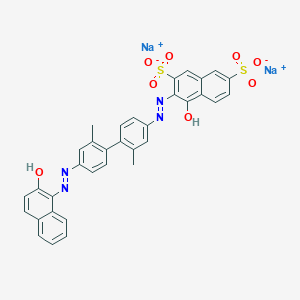![molecular formula C7H9ClO B14179371 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 858354-24-2](/img/structure/B14179371.png)
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-oxabicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C7H9ClO It features a unique structure that includes a chlorine atom, an ether linkage, and a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene can be achieved through various methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of the bicyclic framework with a wide substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific details on its mechanism of action would depend on the context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares the bicyclic framework but lacks the chlorine atom.
3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol: This derivative includes additional hydroxyl groups, altering its chemical properties.
11-Oxatricyclo[5.2.1.0^2,6]decane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
858354-24-2 |
|---|---|
Formule moléculaire |
C7H9ClO |
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
3-chloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H9ClO/c8-5-3-6-1-2-7(4-5)9-6/h3,6-7H,1-2,4H2 |
Clé InChI |
DUDDDAPGKBYHGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=C(CC1O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)

![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)

![(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B14179316.png)

![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)

